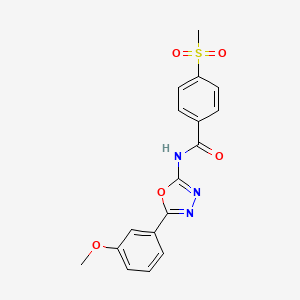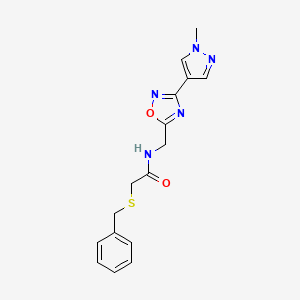
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H17BrN4O and its molecular weight is 349.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Applications
Compounds related to 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one have been extensively studied for their antifungal properties. For instance, triazoles are known for their significant biological activities, including antifungal effects against Candida strains. The synthesis of triazole derivatives via copper-catalyzed azide alkyne cycloaddition has shown promising antifungal profiles, suggesting the potential of further modifications to enhance drug efficacy (Lima-Neto et al., 2012).
Antibacterial Activity
Azetidinone derivatives, a category closely related to the compound , have demonstrated significant antibacterial activities. A study on the synthesis and antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one revealed that these compounds showed promising antibacterial activities against various bacterial strains, indicating their potential as drug candidates for bacterial infections (Chopde et al., 2012).
Synthesis and Characterization for Drug Development
The chemical synthesis and characterization of compounds bearing the triazole and azetidinone moieties are crucial for the development of new drugs. For example, the novel synthesis techniques for 1,2,3-triazole derivatives offer pathways for creating compounds with potential therapeutic applications, including antimicrobial and antifungal agents. Such methodologies highlight the importance of chemical synthesis in drug discovery and development processes (Leemans et al., 2008).
Potential Applications in Pesticide Development
The interaction of specific compounds in soil leading to the formation of hybrid residues has been observed, suggesting the potential for developing novel pesticides. A study demonstrated the transformation of herbicides in soil to unexpected residues, showcasing the complexity of chemical interactions in environmental settings and the possibility of creating new pesticide formulations (Bartha, 1969).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-13(14)5-6-15(21)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCAPGANLUKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)
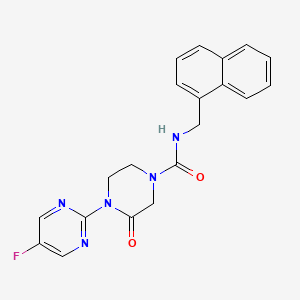
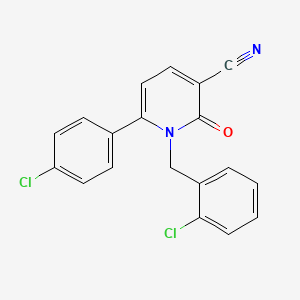
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)
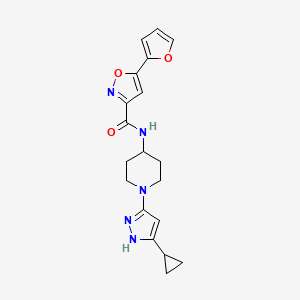

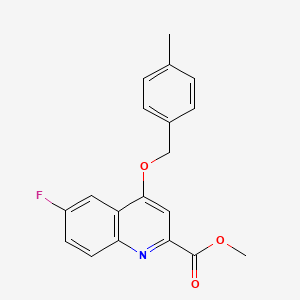

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2874518.png)
